molecular formula C8H8F3NO2 B14040554 (3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

(3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B14040554
M. Wt: 207.15 g/mol
InChI Key: OESHJQBZWYRHFY-ZETCQYMHSA-N
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Description

(3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a unique compound characterized by its ethynyl and trifluoroethyl groups attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidinone ring, which can be derived from commercially available starting materials.

    Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction, often using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Trifluoroethylation: The trifluoroethyl group is incorporated using a nucleophilic substitution reaction with a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation reactions with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

(3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Unique due to the presence of both ethynyl and trifluoroethyl groups.

    (3R)-3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Lacks the ethynyl group, resulting in different reactivity and applications.

    (3R)-3-Ethynyl-3-hydroxy-1-ethylpyrrolidin-2-one:

Uniqueness

The combination of the ethynyl and trifluoroethyl groups in this compound imparts unique chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

(3R)-3-ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C8H8F3NO2/c1-2-7(14)3-4-12(6(7)13)5-8(9,10)11/h1,14H,3-5H2/t7-/m0/s1

InChI Key

OESHJQBZWYRHFY-ZETCQYMHSA-N

Isomeric SMILES

C#C[C@@]1(CCN(C1=O)CC(F)(F)F)O

Canonical SMILES

C#CC1(CCN(C1=O)CC(F)(F)F)O

Origin of Product

United States

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